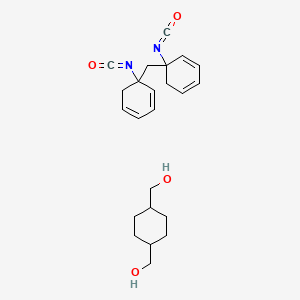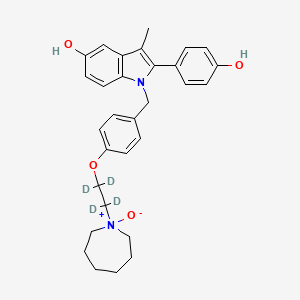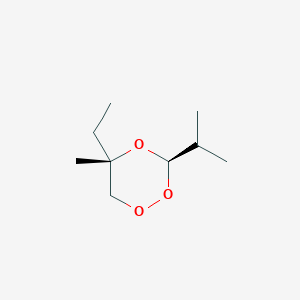
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Trioxane,5-ethyl-5-methyl-3-(1-methylethyl)-,cis-(9CI) is a chemical compound commonly known as artemisinin. It is a natural product extracted from the plant Artemisia annua and has been used for centuries in traditional Chinese medicine for the treatment of malaria. Artemisinin is a potent antimalarial agent and has been extensively studied for its therapeutic potential against other diseases.
Mécanisme D'action
The mechanism of action of artemisinin is still not fully understood. However, it is believed to involve the formation of reactive oxygen species (ROS) that damage the parasite's cell membrane and other cellular components. Artemisinin has also been shown to inhibit the activity of PfATP6, a calcium pump in the Plasmodium falciparum parasite, which is essential for its survival.
Biochemical and Physiological Effects
Artemisinin has been shown to have a low toxicity profile and is generally well-tolerated. However, some studies have reported adverse effects such as gastrointestinal disturbances, dizziness, and headache. Artemisinin has also been shown to induce apoptosis (programmed cell death) in cancer cells and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
Artemisinin and its derivatives have several advantages for lab experiments. They have a broad spectrum of activity against parasites and cancer cells, and their low toxicity profile makes them suitable for use in humans. However, the low yield of artemisinin from natural sources and the complex synthesis method make it difficult to obtain large quantities of this compound for research purposes.
Orientations Futures
In artemisinin research include the development of new synthesis methods, the investigation of its potential to treat other parasitic diseases, and the identification of new derivatives with improved efficacy and safety profiles.
Méthodes De Synthèse
Artemisinin can be extracted from the leaves of Artemisia annua using various methods such as solvent extraction, steam distillation, and supercritical fluid extraction. However, the yield of artemisinin from these methods is low. Therefore, chemical synthesis of artemisinin has been developed to meet the increasing demand for this compound. The most commonly used method for artemisinin synthesis is the acid-catalyzed cyclization of dihydroartemisinic acid, which involves multiple steps and has a low overall yield.
Applications De Recherche Scientifique
Artemisinin has been extensively studied for its therapeutic potential against malaria, cancer, and other diseases. It has been shown to have antitumor, anti-inflammatory, and immunomodulatory effects. Artemisinin and its derivatives have also been investigated for their potential to treat other parasitic diseases such as schistosomiasis and leishmaniasis.
Propriétés
IUPAC Name |
(3R,5S)-5-ethyl-5-methyl-3-propan-2-yl-1,2,4-trioxane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-5-9(4)6-10-12-8(11-9)7(2)3/h7-8H,5-6H2,1-4H3/t8-,9+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKUVOTWLIPDN-BDAKNGLRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COOC(O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(COO[C@@H](O1)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

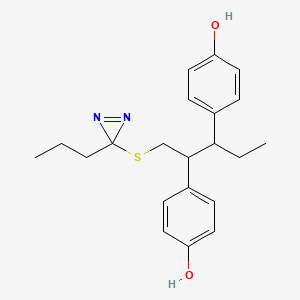
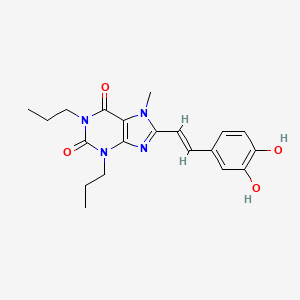

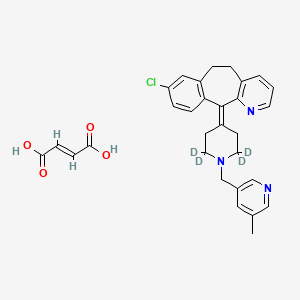

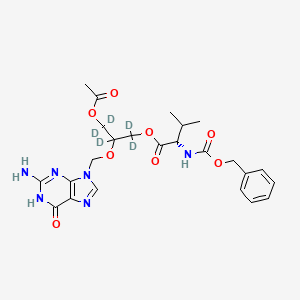
![ethyl (5R)-5-[(1R,4E,7aR)-4-[(2E)-2-[(5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B588028.png)

